molecular formula C40H56ClN3O4S B1675086 Maralixibat chloride CAS No. 228113-66-4

Maralixibat chloride

Cat. No.: B1675086
CAS No.: 228113-66-4
M. Wt: 710.4 g/mol
InChI Key: POMVPJBWDDJCMP-RUKDTIIFSA-M
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Mechanism of Action

Target of Action

Maralixibat chloride, also known as Lopixibat chloride, primarily targets the Ileal Bile Acid Transporter (IBAT) . This protein, also known as the Apical Sodium-Dependent Bile Acid Transporter (ASBT), plays a crucial role in the reabsorption of bile acids from the gut back to the blood and liver .

Mode of Action

This compound acts as a reversible inhibitor of the IBAT . By inhibiting this transporter, this compound disrupts the enterohepatic circulation of bile acids . This leads to a decrease in the reabsorption of bile acids, primarily in their salt forms .

Biochemical Pathways

The inhibition of IBAT by this compound disrupts the enterohepatic circulation of bile acids . This disruption leads to an increase in the excretion of bile acids in the feces, resulting in a reduction of systemic bile acid levels . This reduction in bile acid levels can potentially alleviate bile acid-mediated liver injury and associated effects .

Pharmacokinetics

This compound is administered orally as a solution . It is a minimally absorbed drug, which means that most of the drug remains in the gastrointestinal tract where it can exert its effects . The recommended dosage is 380 µg/kg once daily, taken 30 minutes before the first meal of the day . Treatment should be initiated at a dosage of 190 µg/kg once daily, with an increase to 380 µg/kg once daily after one week, as tolerated .

Result of Action

The primary result of this compound’s action is the reduction of bile acid levels in the liver and serum . This reduction can lead to a decrease in bile acid-mediated liver injury . Additionally, this compound has been shown to relieve pruritus (extreme itching), a common symptom in patients with cholestatic liver diseases .

Action Environment

Conditions, medicinal products, or surgical procedures that impair either gastrointestinal motility or the enterohepatic circulation of bile acids have the potential to impact the efficacy of this compound . Therefore, the action environment, including the patient’s overall health status and any concurrent treatments, can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Maralixibat chloride acts by interrupting the enterohepatic circulation of bile acids . This interruption leads to a larger volume of bile acids reaching the colon and being excreted in stool . The primary biomolecules that this compound interacts with are the proteins involved in the ileal bile acid transport process .

Cellular Effects

This compound’s primary cellular effect is the reduction of bile acid levels in the liver and serum . This reduction can alleviate liver injury and relieve pruritus (extreme itching), which are common symptoms in people with Alagille syndrome . It also influences cell function by reducing the resultant liver injury .

Molecular Mechanism

This inhibition prevents the reabsorption of bile acids, primarily in their salt forms, from the gut back to the blood and liver .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in clinical trials . Improvements in pruritus and reductions in peripheral serum bile acid (sBA) have been noted . Additionally, five-year transplant-free survival has been observed in sBA responders with BSEP deficiency .

Dosage Effects in Animal Models

This dosage should be initiated at 190 µg/kg once daily with an increase to 380 µg/kg once daily after one week, as tolerated .

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acid transport . By inhibiting the ileal bile acid transporter, it interrupts the enterohepatic circulation of bile acids .

Transport and Distribution

This compound is orally administered and acts locally in the gut, where it inhibits the ileal bile acid transporter . This leads to a decrease in the reabsorption of bile acids from the gut back to the blood and liver .

Subcellular Localization

As an ileal bile acid transporter inhibitor, this compound acts at the cellular membrane of ileal cells . It does not have a specific subcellular localization as it acts externally on the cells to inhibit the transport of bile acids .

Preparation Methods

The synthesis of maralixibat chloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Maralixibat chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Maralixibat chloride has several scientific research applications, including:

Properties

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMVPJBWDDJCMP-RUKDTIIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337104
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228113-66-4
Record name Maralixibat chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maralixibat chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARALIXIBAT CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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